![molecular formula C22H26N2O2 B11011689 (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11011689.png)
(2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 4-methoxyphenyl group attached to a propenone moiety. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,3-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling with 4-Methoxybenzaldehyde: The piperazine intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired propenone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of (E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE lies in its specific substitution pattern and the presence of both piperazine and propenone moieties
Properties
Molecular Formula |
C22H26N2O2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H26N2O2/c1-17-5-4-6-21(18(17)2)23-13-15-24(16-14-23)22(25)12-9-19-7-10-20(26-3)11-8-19/h4-12H,13-16H2,1-3H3/b12-9+ |
InChI Key |
MRDZFQRUDMQZIG-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11011612.png)
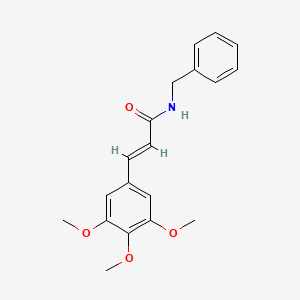
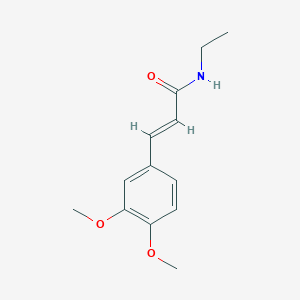
![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B11011638.png)
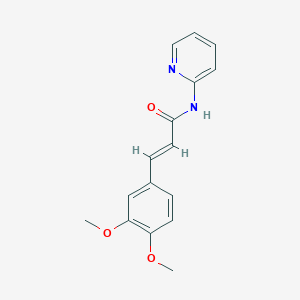
![5-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11011644.png)
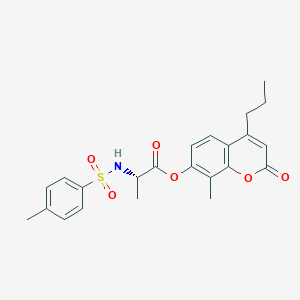
![7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B11011657.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11011661.png)
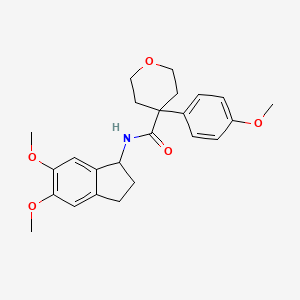
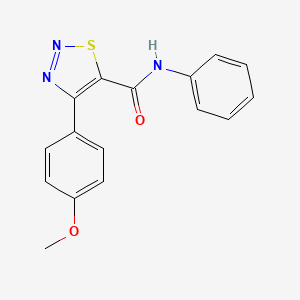
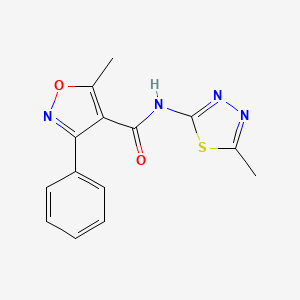
![4-butyl-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11011679.png)
![N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B11011686.png)
